![molecular formula C10H14ClN3O3 B1438558 1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride CAS No. 1170160-07-2](/img/structure/B1438558.png)
1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride
Overview
Description
“1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride” is a chemical compound with the CAS Number: 1170160-07-2. Its molecular weight is 259.69 . It is also known by its IUPAC name, 1-(3-nitro-2-pyridinyl)-4-piperidinol hydrochloride .
Molecular Structure Analysis
The molecular structure of “1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride” can be represented by the InChI Code: 1S/C10H13N3O3.ClH/c14-8-3-6-12(7-4-8)10-9(13(15)16)2-1-5-11-10;/h1-2,5,8,14H,3-4,6-7H2;1H .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure is versatile, allowing for the introduction of additional functional groups that can lead to the development of novel therapeutic molecules. For instance, it can be used to synthesize piperidine-embedded anticancer agents, which have shown promising activity against androgen-refractory cancer cell lines .
Development of Diagnostic Agents
The compound’s ability to undergo specific reactions makes it suitable for the development of diagnostic agents. For example, it can be tagged with a radioactive isotope or a fluorescent group to create compounds that can be used in imaging techniques like PET scans or fluorescence microscopy.
Each of these applications demonstrates the compound’s versatility and importance in scientific research. Its role as a building block in pharmaceuticals, particularly in the development of anticancer agents, highlights its potential impact on healthcare . In material science, its contribution to polymer synthesis could lead to advancements in the creation of new materials with enhanced properties. As a reagent in chemical synthesis, chromatography, and analytical chemistry, it aids in the discovery and analysis of other compounds. Lastly, its use in the development of diagnostic agents could improve the accuracy and efficiency of medical diagnostics.
Safety and Hazards
properties
IUPAC Name |
1-(3-nitropyridin-2-yl)piperidin-4-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3.ClH/c14-8-3-6-12(7-4-8)10-9(13(15)16)2-1-5-11-10;/h1-2,5,8,14H,3-4,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAHJGZVQYWCKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=CC=N2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657393 | |
Record name | 1-(3-Nitropyridin-2-yl)piperidin-4-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1170160-07-2 | |
Record name | 1-(3-Nitropyridin-2-yl)piperidin-4-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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